molecular formula C34H36N6O14S2 B123796 Bisnafide dimesylate CAS No. 145124-30-7

Bisnafide dimesylate

Cat. No.: B123796
CAS No.: 145124-30-7
M. Wt: 816.8 g/mol
InChI Key: KPQJSSLKKBKWEW-RKDOVGOJSA-N
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Description

Bisnafide dimesylate is a small molecule drug that was developed by Bristol-Myers Squibb as a potential anticancer agent. It is a bis-naphthalimide derivative that acts as a DNA intercalator and topoisomerase II inhibitor. This compound has shown promise in preclinical studies and early-phase clinical trials for its potential to treat various types of cancer, including colorectal cancer and solid tumors .

Preparation Methods

The synthesis of bisnafide dimesylate involves multiple steps, starting with the preparation of the bis-naphthalimide core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Bisnafide dimesylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the bis-naphthalimide core.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the core structure are replaced with other functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bisnafide dimesylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Bisnafide dimesylate exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. The compound binds to DNA by inserting itself between the base pairs, which disrupts the normal structure and function of the DNA. This intercalation prevents the replication and transcription of DNA, leading to cell cycle arrest and apoptosis. Additionally, this compound inhibits topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, the compound further disrupts DNA processes and induces cell death .

Comparison with Similar Compounds

Bisnafide dimesylate is part of a class of compounds known as bis-naphthalimides, which are known for their DNA-targeted anticancer activity. Similar compounds in this class include:

    Elinafide: Another bis-naphthalimide derivative that has shown promise in preclinical studies for its anticancer activity.

    BisBFI: A bis-naphthalimide compound that has been studied for its potential to inhibit DNA replication and induce apoptosis in cancer cells.

    MCI3335: A bis-naphthalimide derivative with potent DNA intercalation and topoisomerase inhibition properties.

This compound is unique in its specific structure and functional groups, which contribute to its high affinity for DNA and potent anticancer activity. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound for cancer research and drug development .

Properties

CAS No.

145124-30-7

Molecular Formula

C34H36N6O14S2

Molecular Weight

816.8 g/mol

IUPAC Name

methanesulfonic acid;5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C32H28N6O8.2CH4O3S/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42;2*1-5(2,3)4/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/t17-,18-;;/m1../s1

InChI Key

KPQJSSLKKBKWEW-RKDOVGOJSA-N

Isomeric SMILES

C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O

SMILES

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O

145124-30-7

Synonyms

(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate
bisnafide
DMP 840
DMP-840
NSC D640430
NSC-D640430

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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